molecular formula C13H16O4 B1314123 5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid CAS No. 4642-30-2

5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid

Cat. No. B1314123
CAS RN: 4642-30-2
M. Wt: 236.26 g/mol
InChI Key: SHQLJSBDGHUATC-UHFFFAOYSA-N
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Description

The compound “5-(4-Methoxy-3-methylphenyl)-5-oxovaleric acid” is a complex organic molecule. It contains a methoxy group (-OCH3), a methyl group (-CH3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a carboxylic acid group (-COOH). The “5-oxovaleric acid” part suggests that it has a five-carbon chain with a ketone (=O) and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the methoxy and methyl groups, the formation of the phenyl ring, and the creation of the 5-oxovaleric acid chain. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring, for example, is a planar, cyclic structure with alternating single and double bonds. The methoxy and methyl groups are likely to be attached to this ring. The 5-oxovaleric acid chain would extend from the ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The carboxylic acid group is typically quite reactive and can participate in a variety of reactions, including esterification and amide formation. The ketone could potentially undergo reactions at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make it somewhat soluble in water. The larger, nonpolar phenyl ring and alkyl chain might make it more soluble in organic solvents .

Scientific Research Applications

Analytical Method Development

The development and validation of analytical methods are crucial for monitoring impurities in pharmaceutical intermediates, such as 5-Chlorovaleroyl chloride, which is related to the synthesis of various pharmaceuticals. A specific and sensitive GC-FID method was developed for the determination of low-level impurities in 5-CVC, demonstrating the importance of precise analytical techniques in pharmaceutical quality control. This method is significant for ensuring the purity and safety of pharmaceutical products, highlighting the broader applications of chemical analysis in drug development and manufacturing (Tang et al., 2010).

Metabolic Pathways and Interorgan Signaling

Brown and beige adipose tissues have been identified as endocrine organs that play a significant role in systemic energy expenditure and metabolism. Metabolites such as 3-methyl-2-oxovaleric acid and 5-oxoproline, synthesized in these tissues, are involved in interorgan signaling, influencing metabolic processes in other organs. This research underscores the complexity of metabolic regulation and the potential for targeting these pathways in treating metabolic disorders (Whitehead et al., 2021).

Synthesis of Biological Compounds

The synthesis of complex biological compounds, such as azomethines and 4-thiazolidinones, demonstrates the application of chemical synthesis techniques in creating molecules with potential therapeutic effects. These compounds were evaluated for their antimicrobial and antitubercular activities, highlighting the process of drug discovery and the search for new treatments for infectious diseases (Hirpara et al., 2003).

Photocycloaddition Reactions

Photocycloaddition reactions offer a method for creating complex organic molecules, such as bicyclic oxetanes, from simpler components. This technique has applications in the synthesis of pharmaceuticals and other organic compounds, demonstrating the role of photochemistry in expanding the toolkit for chemical synthesis (Griesbeck et al., 2004).

Marine-Derived Compounds

Compounds derived from marine organisms, such as the fungus Aspergillus carneus, have shown significant bioactivity, including antioxidant properties. The discovery and characterization of new phenyl ether derivatives from marine sources underscore the potential of the marine environment as a source of new bioactive compounds for pharmaceutical applications (Xu et al., 2017).

Mechanism of Action

Without specific context or studies, it’s difficult to predict the mechanism of action of this compound in biological systems. The presence of the carboxylic acid group could allow it to interact with biological molecules through hydrogen bonding or ionic interactions .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and its potential effects on biological systems. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry or materials science, but without specific studies or context, it’s difficult to predict .

properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9-8-10(6-7-12(9)17-2)11(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQLJSBDGHUATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500978
Record name 5-(4-Methoxy-3-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4642-30-2
Record name 5-(4-Methoxy-3-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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